(1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)氮杂环丁-3-基)(4-(吡啶-3-基甲基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone
is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . This compound is likely to be a derivative of 1,2,4-triazole, which is a heterocyclic compound containing nitrogen atoms .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized using various techniques, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds were characterized by the presence of signals for C=O groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported in the literature . These compounds are thermally stable, exhibit acceptable densities, and have optimal oxygen balance .科学研究应用
杂环核心探索
对具有杂环核的小分子进行研究,类似于 (1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)氮杂环丁-3-基)(4-(吡啶-3-基甲基)哌嗪-1-基)甲酮 的结构,已经导致了对人组胺 H3 受体 (hH3R) 表现出显着亲和力的化合物的开发。Swanson 等人 (2009) 的一项研究合成了含有各种中心杂芳族连接基的分子,包括吡啶和嘧啶,以识别具有高亲和力、选择性拮抗剂的能力,这些拮抗剂能够在口服给药后穿过血脑屏障并靶向大鼠中的 H3 受体。这项研究强调了此类化合物在开发靶向 hH3R 的治疗方法中的潜力,这可能对治疗神经系统疾病产生影响 (Swanson 等人,2009)。
药代动力学和代谢见解
与 (1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)氮杂环丁-3-基)(4-(吡啶-3-基甲基)哌嗪-1-基)甲酮 在结构上相关的化合物的代谢、排泄和药代动力学已被广泛研究。Sharma 等人 (2012) 研究了一种二肽基肽酶 IV 抑制剂,并指出了其在大鼠、狗和人体中的吸收、代谢(主要是通过羟基化)和消除过程。这项研究提供了有价值的见解,了解相关化合物如何被人体处理,这对于治疗剂的开发至关重要 (Sharma 等人,2012)。
吡啶衍生物的抗菌活性
Patel 等人 (2011) 合成了新的吡啶衍生物以评估其体外抗菌活性。这项研究强调了结构修饰的重要性,例如在 (1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)氮杂环丁-3-基)(4-(吡啶-3-基甲基)哌嗪-1-基)甲酮 中看到的结构修饰,以增强抗菌性能。该研究结果表明对细菌和真菌具有可变且适度的活性,表明在寻找更有效的抗菌剂时有进一步优化的潜力 (Patel 等人,2011)。
合成和拮抗活性
Watanabe 等人 (1992) 探索了双环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物的合成,这些衍生物对 5-HT2 和 α1 受体具有拮抗活性。他们的研究展示了如何操纵类似于 (1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)氮杂环丁-3-基)(4-(吡啶-3-基甲基)哌嗪-1-基)甲酮 中的结构成分来实现特定的生物活性,这对于开发靶向神经通路治疗剂非常有价值 (Watanabe 等人,1992)。
作用机制
Target of Action
It’s known that 1,2,4-triazole derivatives have been reported to show promising activity against various cancer cell lines . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have shown promising antidiabetic activity by inhibiting α-amylase and α-glucosidase . These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
安全和危害
未来方向
The research on 1,2,4-triazole derivatives is ongoing, and these compounds are being explored as potential anticancer agents . The results indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
属性
IUPAC Name |
[4-(pyridin-3-ylmethyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9O/c30-20(27-6-4-26(5-7-27)10-16-2-1-3-21-9-16)17-11-28(12-17)18-8-19(24-14-23-18)29-15-22-13-25-29/h1-3,8-9,13-15,17H,4-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOBZXYCEDMUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。